Ethyl 4-cyanobutanoate
Overview
Description
Synthesis Analysis
Ethyl 4-cyanobutanoate can be synthesized through various methods. One approach involves the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate using whole cells, which yields both enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield (Jin & Zhang, 2011). Another method utilizes recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate (Yamamoto, Matsuyama, & Kobayashi, 2002).
Molecular Structure Analysis
The molecular structure of ethyl 4-cyanobutanoate and its derivatives has been a subject of study. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized using spectroscopic methods, revealing its enamine tautomer in the solid state and specific bond distances and angles (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-cyanobutanoate undergoes various chemical reactions. It can be involved in Michael addition reactions, as shown by the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates (Gaudemar-Bardone & Mladenova, 1990). Furthermore, it participates in the hydrogenation process to form different products based on the type of catalysts used (Zhu, Price, Walker, & Zhao, 2005).
Scientific Research Applications
Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-Cyanobutanoates : These compounds are synthesized with high stereoselectivity through a one-pot reaction, showing the versatility of Ethyl 4-cyanobutanoate in creating a variety of chemically significant derivatives (Gaudemar-Bardone & Mladenova, 1990).
Selective Hydrogenation to Produce Diamine and Heterocycles : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective hydrogenation to yield diamines and heterocycles, demonstrating the compound’s potential in producing structurally diverse molecules (Zhu et al., 2005).
Synthesis of Ethyl (R)-4-Chloro-3-Hydroxybutanoate : Employing recombinant Escherichia coli cells, Ethyl 4-cyanobutanoate is used for synthesizing Ethyl (R)-4-Chloro-3-Hydroxybutanoate, a compound with significant biotechnological implications (Yamamoto et al., 2002).
Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : This synthesis is crucial for producing liptor, a drug used to lower cholesterol. The use of whole cells in the synthesis highlights the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).
Synthesis of Psychotropic Substances : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative of Ethyl 4-cyanobutanoate, has been synthesized and used in creating benzo[h]quinazolines, with potential psychotropic activity (Grigoryan et al., 2011).
Synthesis of Optically Pure Ethyl (R)-4-Cyano-3-Hydroxybutanoate : This compound is vital for producing atorvastatin, a cholesterol-lowering drug, highlighting its significance in drug synthesis (You, Liu, & Zheng, 2013).
Biosynthesis of Ethyl (S)-4-Chloro-3-Hydroxybutanoate Ester : The biocatalysis of Ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-Chloro-3-Hydroxybutanoate ester is used in the production of chiral drugs, demonstrating the bio-applicability of Ethyl 4-cyanobutanoate (Ye, Ouyang, & Ying, 2011).
Biocatalytic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutanoate : Highlighting the compound's role in the synthesis of ACE inhibitors, this study demonstrates the utility of Ethyl 4-cyanobutanoate in medicinal chemistry (Zhao Jin-mei, 2008).
Safety And Hazards
Ethyl 4-cyanobutanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
ethyl 4-cyanobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXCVVSJXZBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451157 | |
Record name | Ethyl 4-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyanobutanoate | |
CAS RN |
10444-38-9 | |
Record name | Ethyl 4-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.